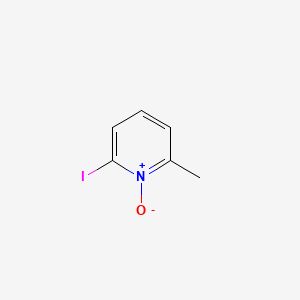
2-Iodo-6-methyl-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-methylpyridine 1-oxide is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and the 2-position is substituted with an iodine atom while the 6-position has a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylpyridine 1-oxide typically involves the iodination of 6-methylpyridine followed by oxidation. One common method is the reaction of 6-methylpyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
On an industrial scale, the production of 2-Iodo-6-methylpyridine 1-oxide can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may involve the use of automated systems to control the addition of reagents and maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atom or reduce the N-oxide to the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or Grignard reagents.
Major Products Formed
Oxidation: Products may include 2-iodo-6-methylpyridine-3,4-diol or other oxidized derivatives.
Reduction: Products include 2-amino-6-methylpyridine or 6-methylpyridine.
Substitution: Products vary depending on the nucleophile used, such as 2-azido-6-methylpyridine or 2-thio-6-methylpyridine.
Scientific Research Applications
2-Iodo-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and N-oxide group can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and redox reactions. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure with a bromine atom instead of iodine.
2-Chloro-6-methylpyridine: Contains a chlorine atom at the 2-position.
6-Methylpyridine N-oxide: Lacks the iodine substitution but has the N-oxide group.
Uniqueness
2-Iodo-6-methylpyridine 1-oxide is unique due to the presence of both the iodine atom and the N-oxide group. This combination imparts distinct chemical reactivity and potential for diverse applications. The iodine atom provides a site for further functionalization, while the N-oxide group enhances the compound’s solubility and reactivity in various chemical environments.
Properties
CAS No. |
91668-87-0 |
|---|---|
Molecular Formula |
C6H6INO |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-iodo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3 |
InChI Key |
SRKXGHFNMWAFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)I)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















